Quinelorane hydrochloride, a compound developed by Eli Lilly and Company, is an octahydropyrimido[4,5-g]quinolone derivative that serves as a potent agonist for dopamine D2 and D3 receptors. Its chemical formula is with a molecular weight of approximately 246.35 g/mol. This compound has been studied for its potential therapeutic applications in treating conditions such as anxiety, Parkinson's disease, depression, and hypertension .
Quinelorane hydrochloride is classified as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. It has been identified under various chemical databases, including the Chemical Abstracts Service (CAS) with the number 97548-97-5 . Its pharmacological profile indicates significant interaction with dopamine pathways in the central nervous system, making it a candidate for research in neuropharmacology.
The synthesis of quinelorane hydrochloride involves several steps that utilize various reagents and solvents. A general synthetic route includes:
For instance, one method involves the reaction of 4-(2-(dipropylamino)ethyl)indolin-2-one with chloroformate derivatives to yield quinelorane derivatives through nucleophilic substitution reactions . The purification of the final product often employs column chromatography to isolate quinelorane hydrochloride from reaction by-products.
Quinelorane hydrochloride undergoes various chemical reactions typical of amine-containing compounds. Key reactions include:
These reactions are essential for optimizing the compound's efficacy and stability in therapeutic applications .
Quinelorane acts primarily as an agonist at dopamine D2 and D3 receptors. Its mechanism involves:
Preclinical studies have demonstrated that quinelorane influences behaviors associated with dopamine signaling, including sexual response and yawning behavior in animal models .
Quinelorane hydrochloride has several applications in scientific research:
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1